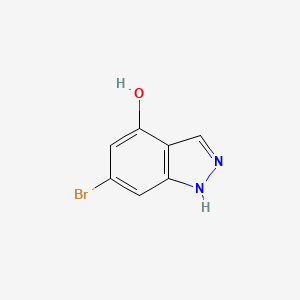

6-Bromo-1H-indazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIKHAYEKFPYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646154 | |

| Record name | 6-Bromo-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-77-4 | |

| Record name | 6-Bromo-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1H-indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 6-Bromo-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document establishes a foundational understanding by examining the well-characterized parent compound, 6-Bromo-1H-indazole, and then extrapolates the influence of the 4-hydroxy substituent. This approach, rooted in established principles of physical organic chemistry, offers valuable insights for researchers engaged in the synthesis, development, and application of novel indazole-based therapeutic agents.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets.[2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][3] The strategic incorporation of substituents onto the indazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, this compound, is a prime example of such a functionalized indazole with potential applications in targeted therapies, particularly as a kinase inhibitor.[4]

Core Chemical and Physical Properties

A comprehensive understanding of a compound's fundamental chemical and physical properties is paramount for its successful application in research and development. The following section details the key identifiers and physicochemical parameters for this compound, with comparative data for the parent compound, 6-Bromo-1H-indazole, to provide context.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Synonyms: 6-Bromo-4-hydroxy-1H-indazole[5]

-

CAS Number: 885518-77-4[5]

-

Molecular Formula: C₇H₅BrN₂O[5]

-

Molecular Weight: 213.03 g/mol [5]

| Property | This compound | 6-Bromo-1H-indazole |

| Molecular Formula | C₇H₅BrN₂O[5] | C₇H₅BrN₂ |

| Molecular Weight | 213.03 g/mol [5] | 197.03 g/mol [6] |

| CAS Number | 885518-77-4[5] | 79762-54-2 |

Physical Properties

| Property | This compound (Inferred) | 6-Bromo-1H-indazole (Experimental) |

| Appearance | Likely a white to off-white solid | White to yellow to tan to brown solid[6] |

| Melting Point | Expected to be higher than 6-Bromo-1H-indazole due to hydrogen bonding | 180-186 °C[6] |

| Boiling Point | Not available; likely to decompose at high temperatures | Not available |

| Solubility | Expected to have increased solubility in polar solvents (e.g., alcohols, DMSO, DMF) compared to the parent compound.[6] | Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] |

The introduction of a hydroxyl group at the 4-position is expected to significantly increase the polarity of the molecule. This will likely lead to a higher melting point due to the potential for intermolecular hydrogen bonding. The solubility in polar solvents such as ethanol, methanol, and water is also anticipated to be greater than that of 6-Bromo-1H-indazole.

Spectral Characterization (Inferred)

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from related compounds. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The chemical shifts will be influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C4) is expected to show a significant downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Synthesis and Purification

A validated, step-by-step synthesis protocol for this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indazoles.

Proposed Synthetic Pathway

A likely synthetic route would involve the diazotization of a substituted aniline precursor, followed by cyclization to form the indazole ring. The starting material would likely be a 2-amino-3-hydroxy-5-bromotoluene or a related compound.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

Foreword: The Strategic Importance of 6-Bromo-1H-indazol-4-ol

An In-Depth Technical Guide to the Synthesis of 6-Bromo-1H-indazol-4-ol

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Specifically, this compound represents a highly valuable and versatile intermediate. Its strategic pattern of substitution—a bromine atom amenable to cross-coupling reactions, a free N-H for further derivatization, and a hydroxyl group for tuning solubility or serving as a hydrogen bond donor—makes it a critical building block for complex molecular architectures. This guide provides a comprehensive, technically-grounded pathway for its synthesis, designed for researchers and drug development professionals who require a robust and reproducible methodology.

Part 1: Retrosynthetic Analysis and Strategic Pathway Design

A logical synthesis of a substituted indazole begins with a retrosynthetic deconstruction of the target molecule. The core indazole ring system is a fusion of a benzene and a pyrazole ring. The most reliable and common disconnections for this bicyclic system involve breaking the N-N bond, which typically leads back to a suitably functionalized aniline precursor.

Our retrosynthetic strategy for this compound identifies the 4-hydroxyl group as a late-stage introduction, as it can be sensitive to conditions used for ring formation. A more robust approach is to introduce it from a versatile amino precursor via a Sandmeyer-type reaction. This amino group, in turn, can be readily formed by the reduction of a nitro group, which is installed via electrophilic aromatic substitution. The core 6-Bromo-1H-indazole scaffold can be constructed from a commercially available substituted aniline, 4-bromo-2-methylaniline. This multi-step approach ensures high regioselectivity and employs well-established, scalable chemical transformations.

Caption: Retrosynthetic pathway for this compound.

Part 2: The Synthetic Protocol: A Step-by-Step Guide

This synthesis is designed as a four-step sequence. Each stage is optimized for yield and purity, with detailed causal explanations for the chosen reagents and conditions.

Step 1: Synthesis of 6-Bromo-1H-indazole

The foundational step is the construction of the indazole ring from 4-bromo-2-methylaniline. This is achieved through a classical diazotization followed by an intramolecular cyclization.[2]

-

Underlying Principle: The reaction begins with the acetylation of the starting aniline to form an intermediate N-acetyl derivative. This is followed by diazotization of the amino group using an organic nitrite source (isoamyl nitrite) in the presence of a weak base (potassium acetate). The resulting diazonium species is unstable and undergoes in situ cyclization, with subsequent hydrolysis during workup to yield the 1H-indazole.

Experimental Protocol:

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to below 40°C and add acetic anhydride (1.2 eq). Stir until the reaction is complete (monitor by TLC).

-

Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.[2]

-

Work-up and Hydrolysis: After cooling, remove the volatile components under reduced pressure. Add water and concentrated hydrochloric acid to the residue and heat to 50-55°C to facilitate hydrolysis of any remaining acetylated intermediates.

-

Isolation: Cool the acidic mixture and adjust the pH to ~11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.

Step 2: Regioselective Nitration to 6-Bromo-4-nitro-1H-indazole

The next step involves the introduction of a nitro group at the C4 position. The indazole ring is an electron-rich system, but the positions for electrophilic substitution are well-defined.

-

Causality of Regioselectivity: Electrophilic substitution on the 1H-indazole ring preferentially occurs at the C3, C5, and C7 positions. However, in this substrate, the C6 position is blocked by bromine. The C4 position becomes the most favorable site for nitration due to electronic factors and steric accessibility.[3] A strong nitrating mixture, such as nitric acid in sulfuric acid, is required.

Experimental Protocol:

-

Reaction Setup: To a flask containing concentrated sulfuric acid (H₂SO₄), cooled to 0°C in an ice bath, slowly add 6-Bromo-1H-indazole (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C. Add this mixture dropwise to the indazole solution, maintaining the temperature at 0-5°C.

-

Reaction Progression: Stir the mixture at 0-5°C for 2-3 hours, monitoring progress by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Neutralize the mixture slowly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8. Filter the solid, wash thoroughly with water, and dry to yield 6-Bromo-4-nitro-1H-indazole. Purification can be achieved by column chromatography if necessary.[3]

Step 3: Reduction to 6-Bromo-1H-indazol-4-amine

The conversion of the nitro group to a primary amine is a standard transformation, readily achieved through catalytic hydrogenation or with a chemical reductant.

-

Choice of Reagent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] An alternative, particularly for smaller-scale lab synthesis, is the use of tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl. This method is robust and tolerant of the bromine substituent.

Experimental Protocol (Catalytic Hydrogenation):

-

Vessel Preparation: To a hydrogenation vessel, add 6-Bromo-4-nitro-1H-indazole (1.0 eq) and 10% Pd/C (10 mol %). Add a suitable solvent, such as ethanol or ethyl acetate.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure or Parr shaker).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 6-Bromo-1H-indazol-4-amine, which can be purified by recrystallization or chromatography.[3]

Step 4: Diazotization and Hydrolysis to this compound

The final step employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an arylamine into a variety of functional groups via a diazonium salt intermediate.[4][5]

-

Mechanism and Critical Parameters: The 4-amino group is treated with sodium nitrite (NaNO₂) in a strong aqueous acid (like H₂SO₄ or HCl) at low temperatures (0-5°C) to form an aryl diazonium salt. This intermediate is highly reactive. Gentle heating of the aqueous diazonium salt solution allows for the displacement of the diazonium group (N₂) by water, forming the desired phenol (hydroxyl) group.[6] Strict temperature control is critical to prevent premature decomposition of the diazonium salt.

Experimental Protocol:

-

Diazotization: Dissolve 6-Bromo-1H-indazol-4-amine (1.0 eq) in a mixture of dilute sulfuric acid and water. Cool the solution to 0-5°C in an ice-water bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

-

Hydrolysis: After diazonium salt formation is complete, gently heat the reaction mixture to 50-60°C. Effervescence (evolution of N₂ gas) will be observed. Maintain this temperature until gas evolution ceases.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Part 3: Data Summary and Workflow Visualization

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | 4-Bromo-2-methylaniline | Acetic anhydride, Isoamyl nitrite, KOAc | Chloroform | Reflux | 60-75% |

| 2 | 6-Bromo-1H-indazole | Fuming HNO₃, H₂SO₄ | H₂SO₄ | 0-5 °C | 50-65%[3] |

| 3 | 6-Bromo-4-nitro-1H-indazole | H₂, 10% Pd/C | Ethanol | RT | >90%[3] |

| 4 | 6-Bromo-1H-indazol-4-amine | NaNO₂, H₂SO₄(aq) | Water | 0-5°C then 60°C | 40-55% |

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Visualized Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activities of Substituted Indazoles

Introduction: The Versatility of a Bicyclic Heterocycle

The indazole scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This unique heterocyclic core is a bioisostere of indole and is found in a variety of synthetic compounds that exhibit a wide range of pharmacological activities.[3] While rarely occurring in nature, the synthetic accessibility and the potential for substitution at multiple positions on the indazole ring have made it a focal point for drug discovery efforts.[3][4] The diverse biological activities of substituted indazoles, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their therapeutic potential.[3][5][6] This guide provides an in-depth technical overview of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Several indazole-based drugs, such as Pazopanib, Axitinib, and Niraparib, are already in clinical use, primarily in oncology, highlighting the translational success of this versatile scaffold.[1][5][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have demonstrated potent anticancer activity by modulating various signaling pathways crucial for tumor growth, proliferation, and survival.[2][8] A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[5][9]

Mechanism of Action: Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of several key kinase families implicated in cancer progression, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, particularly VEGFR-2, indazole-based compounds like Pazopanib and Axitinib disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][7] This anti-angiogenic effect effectively "starves" the tumor.[7] The inhibition of VEGFR-2 autophosphorylation blocks downstream signaling pathways crucial for endothelial cell proliferation and migration.[7][10]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is associated with various cancers.[5] Indazole derivatives have been designed to inhibit FGFRs, thereby impeding tumor cell proliferation, survival, and migration.[4][11]

-

Aurora Kinases: These serine/threonine kinases play a critical role in mitosis. Their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[4][12]

-

Poly(ADP-ribose) Polymerase (PARP): Niraparib, an indazole-containing drug, is a potent PARP inhibitor used in the treatment of ovarian, fallopian tube, and peritoneal cancer.[4] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms.

The following diagram illustrates the general mechanism of indazole derivatives as kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Bromo-1H-indazol-4-ol and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The versatility of the indazole scaffold lies in its ability to mimic purine bases and effectively interact with the ATP-binding pockets of various enzymes, particularly kinases.[2] The 6-bromo-1H-indazole core, in particular, has garnered significant attention as a key intermediate in the synthesis of potent pharmacologically active molecules. The bromine atom at the C6 position not only enhances electrophilicity and potential for π-stacking interactions but also provides a versatile synthetic handle for further molecular elaboration.[2]

This technical guide addresses the mechanism of action of a specific derivative, This compound . As direct experimental data for this compound is not extensively available in the public domain, this document will provide an in-depth analysis of the well-established mechanisms of action for structurally related 6-bromo-1H-indazole derivatives. By examining how these analogs interact with their biological targets, we can construct a robust, evidence-based hypothesis for the potential therapeutic actions of this compound. This guide will delve into two primary areas where indazole derivatives have shown significant promise: the inhibition of eukaryotic protein kinases for cancer therapy and the inhibition of essential bacterial enzymes for antimicrobial applications.

Part 1: Inhibition of Eukaryotic Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. The indazole scaffold has proven to be a highly effective pharmacophore for the design of potent and selective kinase inhibitors.

Targeting Polo-Like Kinase 4 (PLK4) in Oncology

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process critical for maintaining genomic integrity during cell division. Overexpression of PLK4 is linked to centriole amplification, which can lead to chromosomal instability and is observed in a variety of cancers. This makes PLK4 a compelling target for anticancer therapies.

Mechanism of Inhibition by Indazole Derivatives: Indazole-based compounds, such as CFI-400945, have been developed as potent PLK4 inhibitors. These molecules typically function as ATP-competitive inhibitors. The indazole core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The substituents on the indazole ring then occupy adjacent hydrophobic pockets, conferring both potency and selectivity. The 6-bromo substitution can contribute to favorable interactions within these pockets.

Hypothetical Interaction of this compound with PLK4: Based on the known binding modes of other indazole inhibitors, it is plausible that this compound could also target PLK4. The 1H-indazole core would be expected to anchor the molecule in the ATP hinge region. The 4-hydroxyl group could act as a hydrogen bond donor or acceptor, potentially forming additional interactions with residues in the active site, thereby enhancing binding affinity. The 6-bromo substituent would occupy a hydrophobic pocket, contributing to the overall inhibitory activity.

Caption: Putative inhibition of the PLK4 pathway by this compound.

Targeting the PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. The PI3K/Akt pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for drug development.[3]

Mechanism of Inhibition by Indazole Scaffolds: Indazole-containing molecules, such as the potent and selective inhibitor GDC-0941, have been shown to target the p110α catalytic subunit of PI3K.[1] These inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The blockade of PIP3 production halts the downstream activation of Akt and its subsequent signaling cascade, ultimately leading to decreased cancer cell proliferation and survival.

Hypothetical Interaction of this compound with PI3K: The structural features of this compound are consistent with those of known PI3K inhibitors. The indazole ring can serve as the hinge-binding motif, while the hydroxyl and bromo substituents can be oriented to interact with specific residues within the PI3K active site, potentially conferring inhibitory activity.

Caption: Inhibition of the PI3K signaling pathway by an indazole-based inhibitor.

Part 2: Inhibition of Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The 6-bromo-1H-indazole scaffold has been explored as a template for inhibitors of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity.

Targeting FtsZ for Novel Antibacterial Action

Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of tubulin and a crucial protein in bacterial cell division.[4] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery (the divisome).[5] Inhibition of FtsZ function prevents bacterial cytokinesis, leading to cell filamentation and eventual death, making it an attractive antibacterial target.[4][6]

Mechanism of Inhibition by Indazole Derivatives: A series of 4-bromo-1H-indazole derivatives have been synthesized and evaluated as FtsZ inhibitors.[7] These compounds are thought to act by disrupting the polymerization dynamics of FtsZ. This can occur through interference with GTP binding or hydrolysis, or by directly binding to the polymerizing protein to prevent filament formation. The ultimate effect is the disruption of Z-ring formation and the halting of cell division.[4][7]

Putative Antibacterial Action of this compound: Given that derivatives with a bromo-indazole core have demonstrated anti-FtsZ activity, it is reasonable to hypothesize that this compound could exhibit a similar mechanism. The specific placement of the hydroxyl group at the 4-position could influence its binding affinity and specificity for the FtsZ protein.

Caption: Proposed workflow for FtsZ inhibition leading to bacterial cell death.

Targeting DNA Gyrase B (GyrB) for Antibacterial Efficacy

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[8] It is a type II topoisomerase composed of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which powers the DNA strand-passage reaction. As this enzyme is absent in humans, it is a well-validated target for antibacterial drugs.[9]

Mechanism of Inhibition by Indazole Derivatives: Indazole derivatives have been discovered as a novel class of bacterial GyrB inhibitors.[9][10][11] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site located on the N-terminal domain of the GyrB subunit. By occupying this site, they prevent ATP hydrolysis, thereby inhibiting the enzyme's supercoiling activity. This leads to a disruption of DNA topology and ultimately inhibits bacterial growth.

Putative Antibacterial Action of this compound: The indazole scaffold is a key feature of this class of GyrB inhibitors.[9][11] Structure-based design has shown that the indazole ring makes critical interactions within the ATP-binding pocket. It is therefore plausible that this compound could function as a GyrB inhibitor, with its specific substitution pattern influencing its potency and spectrum of activity.

Caption: Proposed mechanism of DNA Gyrase B inhibition by this compound.

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro and cell-based assays must be performed. The following protocols provide a self-validating framework for this characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of a test compound against a purified kinase like PLK4 or PI3K.

-

Reagent Preparation :

-

Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA).[12]

-

Prepare serial dilutions of this compound in DMSO, then dilute further into the 1x kinase buffer. The final DMSO concentration should be ≤1%.

-

Prepare a solution of the kinase (e.g., PLK4 or PI3K) and its specific substrate in 1x kinase buffer.[13][14]

-

Prepare an ATP solution in 1x kinase buffer at a concentration near the Kₘ for the specific enzyme.

-

-

Kinase Reaction :

-

Signal Detection (using ADP-Glo™ Assay as an example) :

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

-

Cell Plating :

-

Seed cancer cells (e.g., MCF-7 for PLK4/PI3K) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment :

-

Treat the cells with serial dilutions of this compound (final DMSO concentration <0.5%). Include a vehicle-only control.

-

Incubate for 72 hours.[15]

-

-

MTT Addition and Incubation :

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

-

Formazan Solubilization and Measurement :

-

Data Analysis :

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the compound to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Protocol 3: FtsZ GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the GTPase activity of FtsZ by detecting the release of inorganic phosphate (Pi).[16]

-

Reagent Preparation :

-

Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

-

Prepare a stock solution of purified FtsZ protein (e.g., 5 µM final concentration).[16]

-

Prepare serial dilutions of this compound in the polymerization buffer (with a consistent final DMSO concentration).

-

Prepare a 10 mM GTP stock solution.

-

Prepare a Malachite Green working reagent.[16]

-

-

GTP Hydrolysis Reaction :

-

In a 96-well plate, combine FtsZ protein and the test compound (or vehicle). Pre-incubate at 37°C for 10 minutes.[16]

-

Initiate the reaction by adding GTP (e.g., to a final concentration of 1 mM).

-

Incubate at 37°C.

-

-

Phosphate Detection :

-

Data Analysis :

-

Generate a phosphate standard curve.

-

Convert absorbance values to Pi concentration.

-

Calculate the rate of GTP hydrolysis.

-

Determine the IC₅₀ value by plotting the hydrolysis rate against the inhibitor concentration.

-

Protocol 4: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to convert relaxed plasmid DNA into its supercoiled form, which can be resolved by agarose gel electrophoresis.[8]

-

Reaction Setup :

-

Prepare a master mix containing 5x assay buffer (e.g., 175 mM Tris-HCl pH 8.0, 375 mM KCl, 35 mM MgCl₂, 10 mM DTT, 9 mM ATP, 2.5 mM spermidine).

-

Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~15 nM.

-

Add serial dilutions of this compound or a known inhibitor (e.g., ciprofloxacin) and a vehicle control.

-

-

Enzymatic Reaction :

-

Add purified DNA gyrase enzyme to each reaction tube.

-

Incubate at 37°C for 30-60 minutes.[19]

-

-

Reaction Termination and Analysis :

-

Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 2x GSTEB).

-

Add chloroform/isoamyl alcohol, vortex, and centrifuge to separate phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis at ~90V for 90 minutes.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

-

-

Data Interpretation :

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

-

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Inoculum Preparation :

-

Grow a bacterial culture (e.g., Staphylococcus aureus) overnight.

-

Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.[20]

-

-

Compound Dilution :

-

In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, typically from 256 µg/mL down to 1 µg/mL.[20]

-

-

Inoculation and Incubation :

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 35°C for 18-24 hours.

-

-

MIC Determination :

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

-

Part 4: Data Summary and Future Directions

To provide context for the potential activity of this compound, the following table summarizes the reported activities of representative indazole derivatives against the targets discussed.

| Compound Class | Target | Representative Compound | Activity (IC₅₀/MIC) | Reference |

| Indazole-based | PLK4 | CFI-400945 | IC₅₀ = 2.8 nM | --INVALID-LINK-- |

| Thieno[3,2-d]pyrimidine | PI3Kα | GDC-0941 | IC₅₀ = 3 nM | --INVALID-LINK-- |

| 4-Bromo-1H-indazole | FtsZ | Compound 9 | MIC = 4 µg/mL (S. pyogenes) | [7] |

| Indazole-based | GyrB | Compound 20 | IC₅₀ < 8 nM (S. aureus GyrB) | [9] |

Future Directions: The mechanistic landscape outlined in this guide, built upon the established activities of related 6-bromo-1H-indazole compounds, provides a strong foundation for the empirical investigation of this compound. The primary directive for future research is to execute the experimental protocols detailed in Part 3 to generate direct evidence of its biological activity.

Key research questions to address include:

-

Does this compound exhibit inhibitory activity against a panel of protein kinases, including PLK4 and PI3K?

-

Does the compound show antibacterial activity against clinically relevant Gram-positive and/or Gram-negative bacteria?

-

If antibacterial activity is observed, can it be attributed to the inhibition of FtsZ, DNA gyrase, or another target?

-

What is the selectivity profile of the compound? Does it exhibit polypharmacology (activity against multiple targets), which could be advantageous or disadvantageous depending on the therapeutic context?

Answering these questions through rigorous, systematic testing will unequivocally elucidate the mechanism of action of this compound and determine its potential as a lead compound for future drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. promega.de [promega.de]

- 14. PLK4 Kinase Enzyme System [promega.jp]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

- 19. profoldin.com [profoldin.com]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

A Technical Guide to the Thermodynamic Characterization of 6-bromo-1H-indazol-4-amine for Pharmaceutical Development

Abstract: 6-bromo-1H-indazol-4-amine belongs to the indazole class of aromatic heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous bioactive molecules.[1][2] The indazole nucleus is considered a "privileged structure," forming the core of several FDA-approved drugs, including the multi-kinase inhibitors pazopanib and axitinib.[1] Understanding the thermodynamic properties of novel indazole derivatives like 6-bromo-1H-indazol-4-amine is not merely an academic exercise; it is a critical prerequisite for successful drug development. These properties govern the compound's stability, solubility, and processability, directly influencing formulation strategies, shelf-life, and ultimately, bioavailability. This guide provides an in-depth framework for the comprehensive thermodynamic characterization of 6-bromo-1H-indazol-4-amine, detailing the core experimental methodologies and the application of computational predictions.

Core Physicochemical & Thermodynamic Profile

A foundational understanding of a compound's properties begins with its key physicochemical parameters. While extensive experimental data for 6-bromo-1H-indazol-4-amine is not publicly available, we can compile known information for related isomers and outline the critical parameters that must be determined experimentally.

Table 1: Key Physicochemical Properties of Indazole Analogs and Target Parameters for 6-bromo-1H-indazol-4-amine

| Property | Value (for related compounds) | Target Parameter for 6-bromo-1H-indazol-4-amine | Significance in Drug Development |

| Molecular Formula | C₇H₆BrN₃ (for 6-Bromo-1H-indazol-5-amine)[3] | C₇H₆BrN₃ | Confirms identity and molecular weight. |

| Molecular Weight | 212.05 g/mol (for 6-Bromo-1H-indazol-5-amine)[3] | 212.05 g/mol | Essential for all stoichiometric calculations and formulation. |

| Melting Point (Tm) | 293-298 °C (for 6-Bromo-1H-indazole-4-carboxylic acid)[4] | To Be Determined (TBD) via DSC | Indicates purity, crystal lattice energy, and physical stability. |

| Enthalpy of Fusion (ΔHfus) | TBD | TBD via DSC | Quantifies the energy required to melt the solid; related to lattice strength and solubility. |

| Decomposition Temp (Td) | >250 °C (for many heterocyclic compounds)[5][6] | TBD via TGA | Defines the upper limit for thermal stability during processing and storage. |

| Aqueous Solubility | TBD | TBD via Shake-Flask Method | A primary determinant of bioavailability and dissolution rate. |

| LogP (Predicted) | 1.9076 (for 6-Bromo-1H-indazol-5-amine)[3] | TBD (Computational & Experimental) | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |

| TPSA (Predicted) | 54.7 Ų (for 6-Bromo-1H-indazol-5-amine)[3] | TBD (Computational) | Topological Polar Surface Area; correlates with passive molecular transport through membranes. |

Experimental Determination of Thermal Properties

The cornerstone of thermodynamic characterization lies in precise experimental measurement. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques that provide invaluable data on the thermal behavior of a drug candidate.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] This technique is essential for determining melting point, enthalpy of fusion, and identifying polymorphic transitions or glass transitions.[7][8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 6-bromo-1H-indazol-4-amine into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Pan: Prepare an identical, empty, crimped aluminum pan to serve as the reference.

-

Thermal Program: Place both pans into the DSC cell. Execute a heat-cool-heat cycle to erase the sample's prior thermal history and analyze its intrinsic properties.

-

Segment 1 (First Heat): Ramp temperature from 25 °C to a temperature approximately 30 °C above the suspected melting point at a rate of 10 °C/min. This reveals the "as-is" state of the material.

-

Segment 2 (Cool): Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C. This provides a standardized thermal history.

-

Segment 3 (Second Heat): Re-heat the sample at 10 °C/min to observe transitions free from previous processing effects.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is typically taken as the peak maximum of the endothermic melting event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Heating Rate (10 °C/min): This rate is a standard practice that provides a good balance between resolution and experimental time. Faster rates can improve the signal for weak transitions, while slower rates provide better resolution of closely spaced events.[8]

-

Inert Atmosphere (Nitrogen Purge): A constant nitrogen purge is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed transitions are purely physical (e.g., melting) and not chemical (e.g., decomposition).

-

Heat-Cool-Heat Cycle: The first heating run shows the material's properties as received, including any effects from its synthesis and purification (e.g., residual solvent, metastable crystal forms). The controlled cooling step creates a uniform thermal history. The second heating run then reveals the intrinsic thermodynamic properties of the material, making data more reproducible and comparable between batches.[8]

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[6] This is critical for identifying the temperature at which degradation begins and for quantifying volatile content (e.g., water or residual solvents).

-

Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature accuracy with certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of 6-bromo-1H-indazol-4-amine into a tared TGA pan (typically ceramic or platinum).

-

Thermal Program: Place the pan onto the TGA balance. Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled linear heating rate of 10 °C/min under a continuous nitrogen purge.

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature.

-

Initial Mass Loss: Any mass loss at temperatures below ~120 °C typically corresponds to the loss of adsorbed water or volatile solvents.

-

Decomposition Onset (Td): The onset temperature of the major mass loss step is determined and reported as the decomposition temperature, indicating the limit of thermal stability.

-

-

Larger Sample Size (5-10 mg): Compared to DSC, a slightly larger mass is used in TGA to ensure that mass changes are accurately detected by the microbalance.

-

Inert Atmosphere: As with DSC, a nitrogen atmosphere is used to study the pyrolysis (thermal decomposition in the absence of oxygen). For studying oxidative stability, a parallel experiment would be run using an air or oxygen atmosphere.[5][9] The thermal stability of many heterocyclic compounds can differ significantly in inert versus oxidizing conditions.[5][9]

Computational Prediction of Thermodynamic Properties

In modern drug discovery, in silico computational methods are invaluable for predicting properties before a compound is even synthesized or when experimental resources are limited.[10] These predictions can guide synthetic priorities and provide early warnings of potential liabilities.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°), a measure of a molecule's intrinsic stability, can be calculated using high-level quantum mechanical methods. The G3(MP2)//B3LYP level of theory, for example, has been shown to provide results that compare well with experimental values determined by combustion calorimetry for indazole derivatives.[11] Such calculations can reveal the relative stability of different isomers; for instance, theoretical studies have shown 6-aminoindazole to be the most thermodynamically stable amino-isomer.[11]

ADMET-Related Properties

Properties that influence a drug's pharmacokinetic profile, such as LogP and TPSA, are routinely calculated using software based on atomic contributions or topological fragments.[12]

-

LogP (Octanol-Water Partition Coefficient): Predicts how a drug will distribute between the lipidic (fat-like) and aqueous phases in the body.

-

TPSA (Topological Polar Surface Area): Estimates the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen), which is a key factor in predicting cell membrane permeability.

Computational tools can perform ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses to predict drug-like characteristics and potential liabilities early in the development process.[10][12]

Synthesis and Application of Thermodynamic Data

The data gathered from DSC, TGA, and computational modeling are not disparate facts but pieces of a puzzle that, when assembled, provide a holistic view of the compound's suitability for development.

-

Solid-State Stability: A high melting point (>200 °C) coupled with a sharp melting endotherm in the DSC suggests a stable, highly ordered crystalline solid. The TGA data provides the absolute ceiling for thermal stability, informing maximum temperatures for processes like milling and drying.

-

Formulation Strategy: The aqueous solubility is a primary determinant of the formulation approach. Poor solubility may necessitate enabling technologies such as amorphous solid dispersions, salt formation, or particle size reduction, each of which has its own stability and processing implications.

-

Pre-clinical Development: A comprehensive thermodynamic profile is essential for selecting appropriate storage conditions (protecting from heat and moisture), identifying potential polymorphs (which can have different solubilities and stabilities), and ensuring that the material delivered for toxicological and pharmacological studies is consistent and well-characterized.

By systematically applying the experimental and computational workflows detailed in this guide, researchers can build a robust thermodynamic data package for 6-bromo-1H-indazol-4-amine, mitigating risks and accelerating its journey from a promising molecule to a potential therapeutic agent.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 6-Bromo-1H-indazole-4-carboxylic acid 97 885523-08-0 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. s4science.at [s4science.at]

- 9. researchgate.net [researchgate.net]

- 10. Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 6-Bromo-1H-indazol-4-ol

Abstract

This application note provides a detailed, four-step protocol for the synthesis of 6-Bromo-1H-indazol-4-ol, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the commercially available 4-bromo-2-methylaniline and proceeds through the formation of 6-bromo-1H-indazole, followed by regioselective nitration at the C4 position, reduction of the nitro group to an amine, and concluding with a Sandmeyer-type reaction to install the hydroxyl group. This guide is designed to offer a robust and reproducible methodology, complete with mechanistic insights, quantitative data, and a visual representation of the synthetic workflow.

Introduction

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of targeted therapies, including kinase inhibitors. The protocol herein is developed from established chemical transformations, providing a logical and efficient pathway to this valuable molecule.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-1H-indazole

This initial step involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization to form the indazole ring.[1]

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |

| 4-Bromo-2-methylaniline | 186.05 g/mol | 95.0 g | 510.6 |

| Chloroform | - | 0.70 L | - |

| Acetic anhydride | 102.09 g/mol | 0.109 L | 1150 |

| Potassium acetate | 98.14 g/mol | 14.6 g | 148.8 |

| Isoamyl nitrite | 117.15 g/mol | 0.147 L | 1276.5 |

| Concentrated HCl | - | 500 mL | - |

| 50% aq. NaOH | - | As needed | - |

| Heptane | - | As needed | - |

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform.

-

Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

-

To the reaction mixture, add potassium acetate followed by isoamyl nitrite.

-

Heat the mixture to reflux at 68°C and maintain for 20 hours.

-

After the reaction is complete, cool the mixture to 25°C.

-

Remove the volatile components from the reaction mixture under vacuum.

-

Add water to the residue and perform an azeotropic distillation.

-

Add concentrated hydrochloric acid and heat the mixture to 50-55°C.

-

Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

-

Evaporate the solvent from the resulting mixture.

-

Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Part 2: Synthesis of 6-Bromo-4-nitro-1H-indazole

This step involves the regioselective electrophilic nitration of the 6-bromo-1H-indazole. The 4-position is the anticipated site of nitration.[2]

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |

| 6-Bromo-1H-indazole | 197.03 g/mol | 1.97 g | 10 |

| Conc. Sulfuric Acid | - | 11.5 mL | - |

| Conc. Nitric Acid | - | 1.5 mL | - |

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole to 10 mL of concentrated sulfuric acid. Stir until completely dissolved.

-

Cool the mixture to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-4-nitro-1H-indazole.

Part 3: Synthesis of 6-Bromo-1H-indazol-4-amine

The nitro group is reduced to an amine using tin(II) chloride.[2]

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |

| 6-Bromo-4-nitro-1H-indazole | 242.03 g/mol | 2.42 g | 10 |

| Tin(II) chloride dihydrate | 225.63 g/mol | 11.28 g | 50 |

| Ethanol | - | 50 mL | - |

| Concentrated HCl | - | 20 mL | - |

| Concentrated NaOH solution | - | As needed | - |

| Ethyl acetate | - | 150 mL | - |

Procedure:

-

In a round-bottom flask, suspend 6-bromo-4-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.

-

Add concentrated hydrochloric acid and stir the mixture at room temperature.

-

Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.

Part 4: Synthesis of this compound

The final step is the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by hydrolysis.[3][4][5]

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |

| 6-Bromo-1H-indazol-4-amine | 212.05 g/mol | 2.12 g | 10 |

| 1M Sulfuric Acid | - | 20 mL | - |

| Sodium Nitrite | 69.00 g/mol | 0.76 g | 11 |

| Water | - | 10 mL | - |

| Copper(I) oxide | 143.09 g/mol | Catalytic | - |

| Copper(II) nitrate | 187.56 g/mol | Excess | - |

Procedure:

-

Dissolve 6-bromo-1H-indazol-4-amine in 1M sulfuric acid at 0-5°C in a beaker.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

-

In a separate flask, prepare a suspension of copper(I) oxide and an excess of copper(II) nitrate in water.

-

Slowly add the cold diazonium salt solution to the copper salt suspension at room temperature. Effervescence (evolution of N₂ gas) should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.

-

Heat the mixture gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Insights

The key transformation in the final step is the Sandmeyer reaction. The reaction proceeds through the formation of an aryl diazonium salt from the primary aromatic amine.[4] This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with a hydroxyl group, likely from a copper(II) hydroxide species in solution, to form the final product and regenerate the copper(I) catalyst.[3]

Caption: Simplified mechanism of the Sandmeyer hydroxylation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the specified conditions, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for the Experimental Use of 6-Bromo-4-hydroxy(1H)indazole in Research

A Note on 6-Bromo-4-hydroxy(1H)indazole: Navigating Undocumented Territory

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] However, a thorough review of the current scientific literature reveals that while its parent compound, 6-bromo-1H-indazole, is a known intermediate in the synthesis of various bioactive molecules, the specific experimental applications and biological targets of 6-bromo-4-hydroxy(1H)indazole (CAS 885518-77-4) are not yet extensively documented.

This guide, therefore, adopts a predictive and foundational approach. Leveraging the known activities of structurally similar indazole derivatives, we will propose potential research applications for 6-bromo-4-hydroxy(1H)indazole and provide detailed, robust protocols for its investigation. The addition of a hydroxyl group at the 4-position is a significant chemical modification that can introduce new hydrogen bonding interactions, alter solubility, and potentially shift target specificity compared to its non-hydroxylated counterpart. The experimental designs presented herein are intended to serve as a comprehensive starting point for researchers to explore the therapeutic potential of this novel compound.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in experimental settings. While specific, experimentally-derived data for 6-bromo-4-hydroxy(1H)indazole is sparse, we can extrapolate from closely related analogs.

| Property | Predicted/Reported Value | Significance in Experimental Design |

| Molecular Formula | C₇H₅BrN₂O | Essential for calculating molarity and for mass spectrometry analysis. |

| Molecular Weight | 213.03 g/mol | Used for preparing stock solutions of known concentrations. |

| Appearance | Predicted to be a solid, ranging from off-white to tan. | Visual inspection can be a first-pass indicator of purity. |

| Solubility | Predicted to be soluble in DMSO, DMF, and methanol. | Crucial for the preparation of stock solutions. The 4-hydroxy group may slightly increase aqueous solubility compared to 6-bromo-1H-indazole. |

| Storage | Store at room temperature, protected from light and moisture. | Ensures the long-term stability and integrity of the compound. |

Safety Precautions: As with any novel chemical compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds like 6-bromo-1H-indazole.

Proposed Research Application I: Kinase Inhibition

Scientific Rationale: The indazole nucleus is a core component of numerous clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib.[1] Furthermore, the parent compound, 6-bromo-1H-indazole, is a known intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors.[2][3] The PI3K signaling pathway is frequently dysregulated in cancer and inflammatory diseases, making it a high-value target for therapeutic intervention. The 4-hydroxy group on 6-bromo-4-hydroxy(1H)indazole could potentially form key hydrogen bond interactions within the ATP-binding pocket of various kinases, conferring potency and selectivity.

Visualizing the PI3K Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K signaling pathway, a common target for indazole-based inhibitors.

Caption: Hypothesized inhibition of the PI3K pathway by 6-bromo-4-hydroxy(1H)indazole.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of 6-bromo-4-hydroxy(1H)indazole against a kinase of interest (e.g., PI3Kα). The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

-

6-Bromo-4-hydroxy(1H)indazole

-

Recombinant human kinase (e.g., PI3Kα) and its corresponding substrate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (specific to the kinase of interest)

-

ATP

-

DMSO

-

White, opaque 384-well assay plates

-

Luminometer

Experimental Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 6-bromo-4-hydroxy(1H)indazole in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution). This will be your compound plate.

-

-

Kinase Reaction Setup:

-

In a 384-well assay plate, add 1 µL of the diluted compound from the compound plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

-

Prepare the kinase reaction mix containing the kinase buffer, the specific kinase, and its substrate.

-

Add 4 µL of the kinase reaction mix to each well of the assay plate.

-

-

Initiating the Reaction:

-

Prepare the ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).

-

Add 5 µL of the ATP solution to each well to start the reaction.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to consume the unreacted ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.

-

Incubate for another 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The data (Relative Light Units, RLU) is then normalized to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Proposed Research Application II: Antimicrobial Activity

Scientific Rationale: The indazole scaffold is present in compounds with demonstrated antibacterial and antifungal activities.[1] Derivatives of 6-bromo-1H-indazole have been investigated for their ability to inhibit bacterial DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[4] The inhibition of DNA gyrase is a validated mechanism for antibacterial drugs (e.g., fluoroquinolones). Therefore, 6-bromo-4-hydroxy(1H)indazole is a candidate for screening as a novel antimicrobial agent.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of 6-bromo-4-hydroxy(1H)indazole against a panel of bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

6-Bromo-4-hydroxy(1H)indazole

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Step-by-Step Procedure:

-

Inoculum Preparation:

-

From an overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution:

-

Prepare a 2-fold serial dilution of 6-bromo-4-hydroxy(1H)indazole in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.

-

Include a positive control well (bacteria with no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the negative control).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a plate reader to quantify bacterial growth.

-

Conclusion and Future Directions

While the direct experimental use of 6-bromo-4-hydroxy(1H)indazole is not yet well-established in the literature, its chemical structure, based on the versatile indazole scaffold, strongly suggests its potential as a bioactive molecule. The protocols provided here for kinase inhibition and antimicrobial screening offer a robust starting point for the scientific community to begin to characterize its biological activity profile. Further research could involve broader screening against diverse target classes, medicinal chemistry efforts to optimize its potency and properties, and structural biology studies to elucidate its binding mode to any identified targets.

References

- 1. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

- 2. 6-Bromo-1H-indazole | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

6-Bromo-1H-indazol-4-ol: A Versatile Scaffold for Targeted Protein Degradation via PROTAC Technology

Introduction: The Rise of PROTACs and the Need for Novel Building Blocks

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native proteasome machinery. This approach offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of resistance to traditional small molecule inhibitors.[1]

The modular nature of PROTACs allows for systematic optimization of their activity through modification of the POI ligand, the E3 ligase ligand, and the connecting linker. The choice of the POI-binding moiety, or "warhead," is critical in determining the specificity and potency of the resulting PROTAC. Indazole scaffolds are well-established pharmacophores in medicinal chemistry, particularly as privileged structures in the development of protein kinase inhibitors. Their inherent biological activity and synthetic tractability make them attractive candidates for incorporation into PROTACs.

This application note focuses on 6-Bromo-1H-indazol-4-ol as a versatile building block for the synthesis of novel PROTACs. The strategic placement of the bromine atom at the 6-position and the hydroxyl group at the 4-position provides orthogonal handles for chemical modification, allowing for the attachment of linkers and the introduction of other functionalities to fine-tune the properties of the final PROTAC.

The Strategic Advantage of this compound in PROTAC Design

The this compound scaffold offers several key advantages for PROTAC development:

-

Established Bioactivity: The indazole core is a common feature in numerous kinase inhibitors, providing a strong foundation for designing PROTACs that target this important class of proteins.

-

Orthogonal Functionalization: The 4-hydroxyl group serves as a convenient point for linker attachment via stable ether linkages, while the 6-bromo position can be utilized for further diversification of the warhead through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Synthetic Accessibility: The synthesis of this compound and its precursors is well-documented, ensuring a reliable supply of this key building block for research and development.

This guide will provide detailed protocols for the derivatization of this compound and its incorporation into a model PROTAC, as well as methodologies for the biological evaluation of the resulting protein degraders.

Visualizing the PROTAC Concept: Mechanism of Action

The catalytic cycle of PROTAC-mediated protein degradation is a key concept for researchers in this field. The following diagram illustrates this process.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Protocols: Building a PROTAC from this compound

The following protocols provide a step-by-step guide for the synthesis of a model PROTAC using this compound as the warhead. This synthetic route focuses on the derivatization of the 4-hydroxyl group for linker attachment.

Experimental Workflow: Synthesis of an Indazole-based PROTAC

Caption: General synthetic workflow for an indazole-based PROTAC.

Protocol 1: Synthesis of an N-Boc protected Linker

This protocol describes the synthesis of a common polyethylene glycol (PEG)-based linker with a terminal amine protected with a tert-butyloxycarbonyl (Boc) group and a terminal bromide for subsequent reaction.

Materials:

-

1-Bromo-2-(2-bromoethoxy)ethane

-

(2-Aminoethoxy)ethanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection: Dissolve (2-Aminoethoxy)ethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

-

Alkylation: Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add 1-bromo-2-(2-bromoethoxy)ethane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected bromo-PEG linker.

Protocol 2: O-Alkylation of this compound with the N-Boc protected Linker